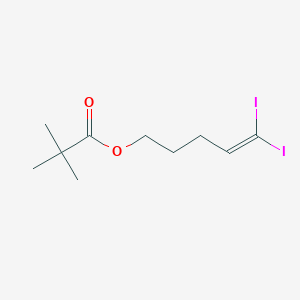
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester derived from propanoic acid and features two iodine atoms attached to a pentenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate typically involves the esterification of 5,5-diiodopent-4-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its iodine atoms and ester functional group. The compound can participate in various chemical reactions, leading to the formation of different products that can exert biological or chemical effects. The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Diiodopentyl 2,2-dimethylpropanoate
- Iodomethyl 2,2-dimethylpropanoate
Uniqueness
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is unique due to the presence of the pentenyl group with two iodine atoms, which imparts distinct reactivity and properties compared to similar compounds. This structural feature makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
823180-10-5 |
|---|---|
Fórmula molecular |
C10H16I2O2 |
Peso molecular |
422.04 g/mol |
Nombre IUPAC |
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h6H,4-5,7H2,1-3H3 |
Clave InChI |
RRGJFVOZXXNSSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCC=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


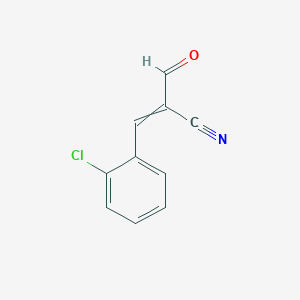
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
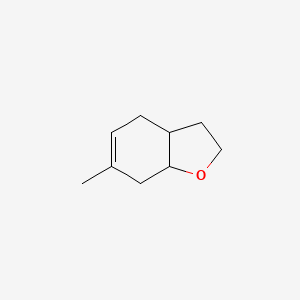
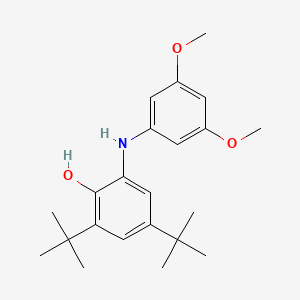
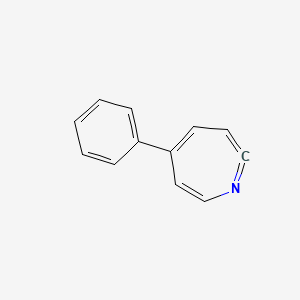


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
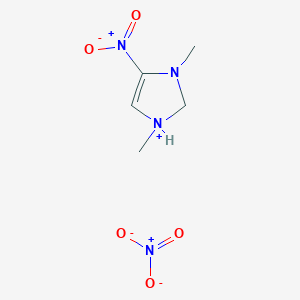

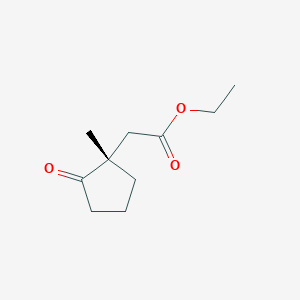
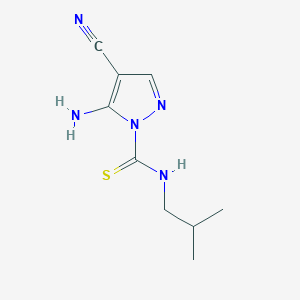
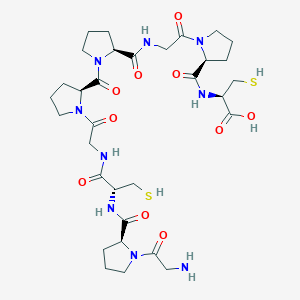
amino}phenol](/img/structure/B14216717.png)
